molecular formula C16H18N4O B2878289 6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide CAS No. 1396785-38-8

6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide

Cat. No.: B2878289
CAS No.: 1396785-38-8
M. Wt: 282.347
InChI Key: DTOMAXLPOACUGC-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule may be limited, its structure combines a pyridazine core with a pyrrolidine substituent and a meta-tolyl carboxamide group, features commonly associated with bioactive molecules. The 6-(pyrrolidin-1-yl)pyridazine scaffold is a recognized heterocyclic building block in chemical synthesis . Compounds featuring a pyrrolidine heterocycle and carboxamide linkages are frequently explored for their potential to interact with biological targets, such as enzymes and receptors . Specifically, structurally related compounds containing the pyrrolidinyl group and carboxamide functionality have been investigated as inhibitors of important biological targets. For instance, similar molecules have been developed as potent inhibitors of tropomyosin receptor kinase (Trk) for potential application in neoplastic diseases . Furthermore, carboxamide derivatives have shown significant activity as inhibitors of viral proteases, such as the NS2B-NS3 protease of Zika, dengue, and West Nile viruses, demonstrating the value of this chemical class in antiviral research . As such, this compound serves as a valuable intermediate for researchers in drug discovery, providing a core structure for the synthesis and screening of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOMAXLPOACUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide, with the CAS number 1396785-38-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 282.347 g/mol
  • Purity : Typically ≥95% .

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction : It could modulate cellular receptors, altering signaling pathways.
  • DNA Intercalation : Potential intercalation into DNA may disrupt its structure, which is significant in anticancer applications .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays have shown that related compounds can effectively inhibit the proliferation of cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 values for these compounds ranged significantly, indicating varying potency against different cell lines .
CompoundCell LineIC50 (µM)
BPUJurkat4.64
BPUHeLaVaries
BPUMCF-7Varies

Antibacterial Activity

Although specific data on the antibacterial activity of this compound is limited, related pyrrole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values for similar compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Potential

A study evaluating the anticancer effects of pyrrole derivatives found that certain compounds induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase. This suggests that they may serve as effective agents in cancer therapy .

Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, several pyrrole-based compounds were tested against various bacterial strains. The results showed strong activity against S. aureus with MIC values significantly lower than traditional antibiotics .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a pyridazine-3-carboxamide backbone with analogs but differs in substituent patterns:

  • Pyridazine vs. Imidazo[1,2-b]pyridazine: Unlike compounds like (R)-IPMICF16 () or 7.19 (), which feature fused imidazo-pyridazine cores, the target lacks this bicyclic system.
  • Pyrrolidinyl vs. Cyclopropane/Other Groups : The 6-pyrrolidinyl group in the target contrasts with cyclopropanecarboxamido () or boronate ester () substituents. Pyrrolidine’s cyclic amine may enhance solubility via hydrogen bonding, while cyclopropane or boronates introduce steric or electronic effects for specialized applications .

Aryl Substituent Profiles

The m-tolyl group in the target differs from halogenated or hydrophilic aryl groups in analogs:

  • m-Tolyl vs. Fluorophenyl: Fluorinated aryl groups (e.g., in (R)-IPMICF16) increase electronegativity, strengthening dipole interactions with target proteins.
  • Hydrophilic Modifications : Compounds like N-(4-(2-hydroxyethyl)phenyl) derivatives () incorporate hydroxyethyl groups to improve aqueous solubility, whereas the target’s m-tolyl may reduce hydrophilicity .

Physicochemical and Pharmacological Properties

Key Data Table

Compound Name Core Structure R1 (Pyridazine) R2 (Aryl) Molecular Weight logP* Solubility* (mg/mL) Biological Activity (IC50)
6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide Pyridazine-3-carboxamide 6-pyrrolidin-1-yl N-(m-tolyl) ~300 ~2.5 ~0.1 Not reported
(R)-IPMICF16 () Imidazo[1,2-b]pyridazine 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl) N-(3-fluoro-4-methoxyphenyl) ~450 ~3.0 ~0.05 Low nM (Tropomyosin kinase)
Compound 7.19 () Imidazo[1,2-b]pyridazine 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl) N-(4-boronophenyl) ~500 ~3.2 ~0.01 Radiotracer precursor
N-(2-chloro-6-(3-hydroxypropynyl)pyridin-3-yl)pivalamide () Pyridine 6-(3-hydroxypropynyl) N-(2-chloro-...) ~350 ~2.8 ~0.3 Not reported

*Estimated based on structural descriptors.

Analysis of Trends

  • Solubility : Hydrophilic modifications (e.g., hydroxypropynyl in ) improve solubility (~0.3 mg/mL) compared to the target (~0.1 mg/mL) .
  • Biological Activity : Fluorinated imidazo-pyridazines (e.g., (R)-IPMICF16) exhibit low nM IC50 values due to enhanced binding interactions, whereas the target’s activity remains uncharacterized .

Preparation Methods

Palladium-Catalyzed Aminocarbonylation for Carboxamide Formation

The Skrydstrup group’s ex situ CO generation methodology enables efficient installation of the m-tolylcarboxamide group at C-3. This approach bypasses traditional carbodiimide-mediated amidation, offering superior functional group tolerance.

Optimized Reaction Conditions

Parameter Specification
Starting material 3-Iodo-6-(pyrrolidin-1-yl)pyridazine
Palladium catalyst PdCl₂(PPh₃)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Amine source m-Toluidine (2.0 equiv)
CO source Formic acid/SO₃·Py complex
Temperature 80°C
Yield 78–85%

This method eliminates competing dicarbonylation pathways through precise CO stoichiometry control, achieving exceptional regioselectivity for monocarbonylated products.

Pyridazine Core Assembly via Cyclocondensation

Early-stage construction of the pyridazine nucleus with pre-installed substituents offers an alternative strategic approach. The Kappe group’s diazonium salt coupling methodology proves adaptable for this purpose:

  • Diazotization : m-Toluidine (1.0 equiv) treated with NaNO₂/HCl at 0–5°C generates the diazonium chloride intermediate.
  • Cyclocondensation : Reaction with diethyl 2-cyano-3-(pyrrolidin-1-yl)acrylate in ethanol/piperidine (1 drop) under reflux for 6 hours forms the 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate scaffold.
  • Amidation : Ester hydrolysis (LiOH/THF/H₂O) followed by HATU-mediated coupling with m-toluidine completes the synthesis.

Key Advantages

  • Single-flask construction of pyridazine core
  • Amenable to parallel synthesis for analog generation
  • Typical overall yield: 32–41%

Sequential Functionalization of Pyridazine Scaffolds

A modular approach combining halogenation and cross-coupling proves effective for late-stage diversification:

Stepwise Protocol

  • Halogenation : NBS-mediated bromination of pyridazine-3-carboxamide introduces Br at C-6 (72% yield).
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzed coupling with pyrrolidine installs the N-heterocycle (58% yield).
  • Final Purification : Recrystallization from EtOAc/heptane affords pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Suzuki Coupling 45–55 98.5 Moderate $$$$
Aminocarbonylation 78–85 99.2 High $$$
Cyclocondensation 32–41 97.8 Low $$
Radical Cycloaddition 28–35 95.4 Experimental $$$$$
Sequential Functional. 58–72 98.9 High $$$$

Advanced Catalytic Systems and Process Optimization

Recent innovations in continuous flow chemistry and photoredox catalysis present opportunities for method improvement:

  • Microwave-Assisted Suzuki Coupling : Reduces reaction time to 15 minutes with 63% yield
  • Electrochemical Aminocarbonylation : Eliminates CO gas handling, achieving 81% yield at 50 mA
  • Enzymatic Amidation : Lipase-mediated coupling reduces racemization risk in chiral analogs

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